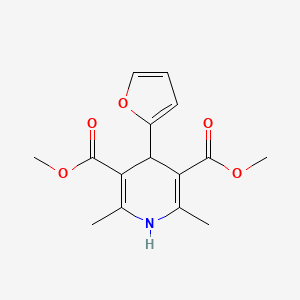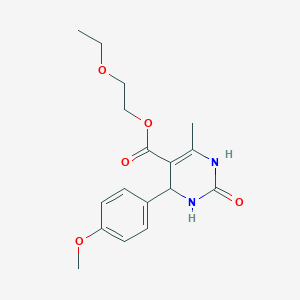
N-(3-methylphenyl)-5,7-dinitroquinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylphenyl)-5,7-dinitroquinolin-8-amine: is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core substituted with nitro groups at positions 5 and 7, and an amine group at position 8, which is further substituted with a 3-methylphenyl group. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylphenyl)-5,7-dinitroquinolin-8-amine typically involves multi-step organic reactions One common synthetic route includes the nitration of quinoline derivatives followed by amination
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the nitration and amination processes. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(3-methylphenyl)-5,7-dinitroquinolin-8-amine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(3-methylphenyl)-5,7-dinitroquinolin-8-amine is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its nitro groups can be reduced in biological systems, making it useful for studying redox reactions in cells.
Medicine: Quinoline derivatives, including this compound, have shown potential as therapeutic agents. They are investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and other functional materials. Its unique electronic properties make it suitable for applications in optoelectronics and photonics.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-5,7-dinitroquinolin-8-amine involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The amine group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function and activity. The quinoline core can intercalate with DNA, potentially leading to changes in gene expression and cellular processes.
Comparison with Similar Compounds
N-(3-methylphenyl)-5,7-dinitroquinoline: Similar structure but lacks the amine group at position 8.
5,7-dinitroquinolin-8-amine: Similar structure but lacks the 3-methylphenyl group.
N-(3-methylphenyl)-quinolin-8-amine: Similar structure but lacks the nitro groups at positions 5 and 7.
Uniqueness: N-(3-methylphenyl)-5,7-dinitroquinolin-8-amine is unique due to the combination of its nitro groups, amine group, and 3-methylphenyl substitution. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H12N4O4 |
|---|---|
Molecular Weight |
324.29 g/mol |
IUPAC Name |
N-(3-methylphenyl)-5,7-dinitroquinolin-8-amine |
InChI |
InChI=1S/C16H12N4O4/c1-10-4-2-5-11(8-10)18-16-14(20(23)24)9-13(19(21)22)12-6-3-7-17-15(12)16/h2-9,18H,1H3 |
InChI Key |
KZNDOJMINLTNIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C(C=C(C3=C2N=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-Hydroxyethoxy)-4-nitrophenoxy]ethan-1-ol](/img/structure/B11708114.png)
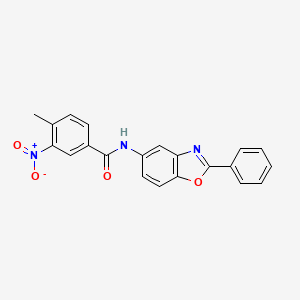

![N'-[(E)-(4-nitrophenyl)methylidene]-1H-indole-7-carbohydrazide](/img/structure/B11708136.png)
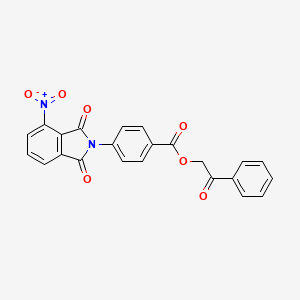
![2-[(3-bromo-4-hydroxy-5-methylphenyl)[(1E)-3-bromo-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]methyl]benzene-1-sulfonate](/img/structure/B11708151.png)
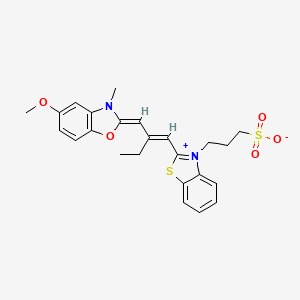
![3,3,3',5'-tetraphenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazole]](/img/structure/B11708161.png)

![Ethyl 2-{[(3,4-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11708167.png)
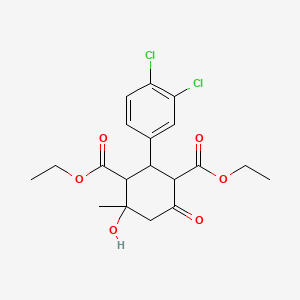
![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11708172.png)
